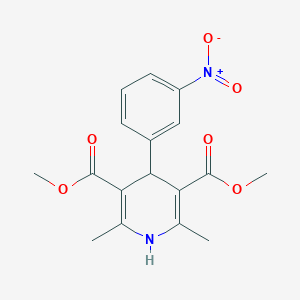
m-Nifedipine
Cat. No. B193112
Key on ui cas rn:
21881-77-6
M. Wt: 346.3 g/mol
InChI Key: MCTRZKAKODSRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05250543
Procedure details


A mixture of 75.5 g (0.50 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate and 55 ml (1.50 mole) of 28% ammonia in 150 ml of methanol is heated under reflux for 5 hr.




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=O.[NH3:20]>CO>[CH3:16][C:14]1[NH:20][C:14]([CH3:16])=[C:13]([C:12]([O:18][CH3:19])=[O:17])[CH:7]([C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:13]=1[C:12]([O:18][CH3:19])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
116 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hr
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
